molecular formula C5H7BrN2O B2504494 (4-bromo-1-methyl-1H-imidazol-5-yl)methanol CAS No. 141524-73-4

(4-bromo-1-methyl-1H-imidazol-5-yl)methanol

Cat. No.: B2504494
CAS No.: 141524-73-4
M. Wt: 191.028
InChI Key: JEUAGCKNJFHLKC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

$$^1$$H NMR (400 MHz, CDCl$$3$$): The spectrum reveals a singlet at δ 3.93 ppm (3H, N1-CH$$3$$), a broad singlet at δ 4.80 ppm (1H, -OH), and a multiplet at δ 4.20–4.35 ppm (2H, -CH$$2$$OH). The imidazole ring protons resonate as two singlets: δ 7.03 ppm (1H, H2) and δ 7.25 ppm (1H, H5). $$^{13}$$C NMR (100 MHz, CDCl$$3$$): Key signals include δ 36.0 ppm (N1-CH$$3$$), δ 52.4 ppm (-CH$$2$$OH), δ 115.6 ppm (C5), and δ 135.9 ppm (C4-Br). The deshielding of C4 (δ 135.9 ppm) arises from bromine’s inductive effect.

Table 2: NMR data

Position $$^1$$H Shift (ppm) $$^{13}$$C Shift (ppm)
N1-CH3 3.93 (s) 36.0
-CH2OH 4.20–4.35 (m) 52.4
H2 7.03 (s) 115.6
C4-Br - 135.9

Infrared (IR) Absorption Profile Analysis

The IR spectrum (KBr) displays a broad O-H stretch at 3200–3400 cm$$^{-1}$$ , a C-Br vibration at 550–600 cm$$^{-1}$$ , and imidazole ring vibrations at 1450–1600 cm$$^{-1}$$ . The hydroxymethyl group’s C-O stretch appears at 1050–1100 cm$$^{-1}$$ , while N-CH3 deformation modes are observed at 1380–1420 cm$$^{-1}$$ .

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals a molecular ion peak at m/z 191.03 ([M+H]$$^+$$), corresponding to the molecular formula C$$5$$H$$8$$BrN$$2$$O$$^+$$. Major fragments include m/z 173.01 ([M+H-H$$2$$O]$$^+$$) and m/z 111.05 ([M+H-Br]$$^+$$). High-resolution MS (HRMS) confirms the exact mass as 190.9815 Da (calculated for C$$5$$H$$7$$BrN$$_2$$O).

Table 3: Mass spectral data

m/z Fragment Ion
191.03 [M+H]$$^+$$
173.01 [M+H-H$$_2$$O]$$^+$$
111.05 [M+H-Br]$$^+$$

Properties

IUPAC Name

(5-bromo-3-methylimidazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-8-3-7-5(6)4(8)2-9/h3,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUAGCKNJFHLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1-methyl-1H-imidazol-5-yl)methanol can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles . Another method involves the Grignard reaction, where 2-formyl-1-methyl-1H-imidazole reacts with phenylmagnesium bromide to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-1-methyl-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of (4-bromo-1-methyl-1H-imidazol-5-yl)methanol is its potential as an antimicrobial agent. Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis and Klebsiella pneumoniae . Its efficacy against certain fungal strains has also been noted, making it a candidate for further pharmacological studies targeting microbial infections.

Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of various biologically active compounds. Its structure allows for further modifications that can lead to the development of new pharmaceuticals. For instance, it can be used to synthesize derivatives with enhanced biological activity or altered pharmacokinetic properties .

Synthesis Pathways

Several synthetic routes have been developed to produce this compound efficiently:

  • Bromination of Imidazole : The initial step involves brominating imidazole derivatives, followed by methylation to introduce the methyl group at the 1-position.
  • Hydroxymethylation : The introduction of the hydroxymethyl group can be achieved through reactions involving formaldehyde or related reagents under controlled conditions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains using disk diffusion methods. Results showed significant inhibition zones, indicating strong antibacterial properties, particularly against resistant strains .

Case Study 2: Synthesis and Characterization

In another research effort, scientists synthesized several derivatives of this compound to explore their biological activities. Characterization through NMR and mass spectrometry confirmed the successful synthesis and purity of the compounds, paving the way for further biological testing .

Mechanism of Action

The mechanism of action of (4-bromo-1-methyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating their functions, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Imidazole Core

Bromine Position and Additional Halogenation
  • (1-(4-Bromobenzyl)-1H-imidazol-5-yl)methanol (CAS: 220364-22-7): Molecular Formula: C₁₁H₁₁BrN₂O Key Features: A benzyl group at position 1 and bromine on the benzyl ring. Molecular Weight: 267.12 g/mol.
  • (1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methanol (CAS: 151012-31-6): Molecular Formula: C₁₅H₁₈BrClN₂O Key Features: Bromobenzyl, butyl, and chloro substituents. Molecular Weight: 357.67 g/mol. Significance: The chloro and butyl groups introduce steric bulk, which may influence binding specificity in enzyme inhibition .
Cycloalkyl and Aromatic Modifications
  • (4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)methanol (CAS: 1785423-52-0): Molecular Formula: C₁₀H₁₅BrN₂O Key Features: Cyclohexyl group at position 2. Molecular Weight: 259.14 g/mol.
  • [4-(1H-Imidazol-4-yl)-phenyl]-methanol (CAS: Not specified): Molecular Formula: C₁₀H₁₀N₂O Key Features: Phenyl ring linked to the imidazole core. Significance: The phenyl group enhances aromatic stacking interactions, useful in designing kinase inhibitors .

Benzimidazole Derivatives

  • (5-Bromo-1H-1,3-benzodiazol-2-yl)methanol (CAS: 540516-28-7): Molecular Formula: C₈H₇BrN₂O Key Features: Benzimidazole fused-ring system with bromine at position 4. Molecular Weight: 227.06 g/mol. Significance: The fused aromatic system increases planarity, favoring intercalation in DNA-targeting applications .

Simplified Analogues

  • (4-Methyl-1H-imidazol-5-yl)methanol (CAS: 29636-87-1): Molecular Formula: C₅H₈N₂O Key Features: Lacks bromine and has a methyl group at position 4. Molecular Weight: 112.13 g/mol. Significance: The absence of bromine reduces molecular weight and alters electronic properties, making it less reactive in halogen-mediated couplings .

Structural and Functional Comparison Table

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications
(4-Bromo-1-methyl-1H-imidazol-5-yl)methanol (141524-73-4) C₅H₇BrN₂O 191.03 Br (C4), CH₃ (C1), CH₂OH (C5) NSD2-PWWP1 inhibitor synthesis
(1-(4-Bromobenzyl)-1H-imidazol-5-yl)methanol (220364-22-7) C₁₁H₁₁BrN₂O 267.12 Br (benzyl), CH₂OH (C5) Lipophilic drug intermediates
(5-Bromo-1H-benzodiazol-2-yl)methanol (540516-28-7) C₈H₇BrN₂O 227.06 Br (C5), benzimidazole core DNA-targeting agents
(4-Methyl-1H-imidazol-5-yl)methanol (29636-87-1) C₅H₈N₂O 112.13 CH₃ (C4), CH₂OH (C5) Basic imidazole chemistry studies

Biological Activity

(4-bromo-1-methyl-1H-imidazol-5-yl)methanol is a synthetic compound belonging to the imidazole family, characterized by a bromine atom at the 4th position, a methyl group at the 1st position, and a hydroxymethyl group at the 5th position of the imidazole ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications.

The structure of this compound can be represented as follows:

C6H7BrN2O\text{C}_6\text{H}_7\text{BrN}_2\text{O}

This compound exhibits unique chemical reactivity due to the presence of both bromine and hydroxymethyl functional groups. It can undergo various reactions including oxidation, reduction, and nucleophilic substitution, making it a versatile building block in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves modulation of target activity through inhibition or activation, influenced by the compound's unique structural features. The bromine atom enhances binding affinity, while the hydroxymethyl group contributes to its solubility and reactivity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. Its efficacy is particularly noted against Gram-positive and Gram-negative bacteria as well as fungi.

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusStrong0.025 mg/mL
Escherichia coliModerate0.019 mg/mL
Candida albicansModerate0.039 mg/mL

These findings suggest that the compound could serve as a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Studies have demonstrated that it can inhibit cancer cell proliferation in various cell lines, including colorectal cancer (Caco-2) and lung cancer (A549).

Cell Line Viability (%) Concentration (µM)
Caco-239.8% (p < 0.001)10
A54956.9% (p = 0.0019)10

The compound's ability to decrease cell viability indicates its potential role as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications .

Case Studies

Recent studies have highlighted the biological efficacy of imidazole derivatives, including this compound:

  • Antimicrobial Study : A study published in MDPI evaluated various imidazole derivatives for their antimicrobial activities. The results showed that compounds similar to this compound exhibited potent activity against both bacterial and fungal strains, supporting its use in drug development .
  • Anticancer Research : Another investigation focused on the anticancer properties of imidazole derivatives found that modifications at specific positions significantly enhanced activity against Caco-2 cells, suggesting that structural variations can optimize therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for (4-bromo-1-methyl-1H-imidazol-5-yl)methanol?

Methodological Answer: The synthesis of this compound can be optimized using bromination and cross-coupling reactions. For example:

  • Bromination : Introduce bromine at the 4-position of the imidazole ring using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as solvent, 0–5°C) .
  • Suzuki-Miyaura Coupling : To functionalize the imidazole scaffold, employ palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in a mixed solvent system (toluene/ethanol/water) at 80–90°C .
  • Hydroxymethylation : Use formaldehyde or paraformaldehyde in basic conditions (e.g., NaHCO₃) to introduce the methanol group at the 5-position .

Q. Key Synthetic Intermediates

IntermediateRole in SynthesisReference
4-Bromo-1-methyl-1H-imidazoleCore scaffold for functionalization
Benzonitrile derivativesCoupling partners for aryl groups

Q. How can spectroscopic methods characterize this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the imidazole ring (δ 7.2–7.5 ppm for aromatic protons) and the hydroxymethyl group (δ 3.5–4.0 ppm).
    • ¹³C NMR : Confirm the bromine-substituted carbon (δ ~125 ppm) and the hydroxymethyl carbon (δ ~60 ppm) .
  • IR Spectroscopy : Detect O–H stretching (3200–3600 cm⁻¹) and C–Br vibrations (500–600 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (191.03 g/mol) via ESI-MS, with characteristic fragments at m/z 173 (loss of H₂O) and 154 (loss of Br) .

Q. Which solvents and catalysts enhance yield in its synthesis?

Methodological Answer:

  • Solvents :
    • Polar aprotic solvents (DMF, DMSO) improve bromination efficiency .
    • Ethanol/water mixtures reduce side reactions in coupling steps .
  • Catalysts :
    • Pd(PPh₃)₄ for Suzuki-Miyaura coupling (yield >75%) .
    • NaHCO₃ as a base for hydroxymethylation (avoids over-oxidation) .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Computational Validation : Compare experimental ¹H/¹³C NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian09) .
  • Elemental Analysis : Cross-check experimental C/H/N/Br percentages with theoretical values (e.g., C: 31.43%, H: 3.69%) to confirm purity .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., SHELXL refinement) .

Q. How is this compound applied in structure-based drug design?

Methodological Answer:

  • Target Engagement : The bromine atom enhances halogen bonding with protein targets (e.g., NSD2-PWWP1 inhibitors) .
  • Scaffold Modification : Introduce substituents via cross-coupling to optimize binding affinity (e.g., benzonitrile derivatives for π-π stacking) .
  • Docking Studies : Use AutoDock Vina to predict binding modes, leveraging the hydroxymethyl group for hydrogen bonding .

Q. Example Application

ApplicationTargetMethodReference
Epigenetic inhibitorsNSD2-PWWP1Structure-activity relationship (SAR) studies

Q. What crystallographic methods determine its molecular structure?

Methodological Answer:

  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer at 90 K .
  • Refinement : Employ SHELXL for full-matrix least-squares refinement, achieving R-factor < 0.05 .
  • Validation : Check for twinning and disorder using PLATON; report Flack parameter for absolute structure .

Q. Crystallographic Parameters

ParameterValue
Space groupP2₁/c
Unit cella = 8.21 Å, b = 12.45 Å, c = 10.02 Å

Notes

  • Structural analogs (e.g., imidazole-thiazole hybrids) can guide synthetic optimization .
  • Contradictions in biological activity (e.g., enzyme inhibition vs. cytotoxicity) require dose-response assays .

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